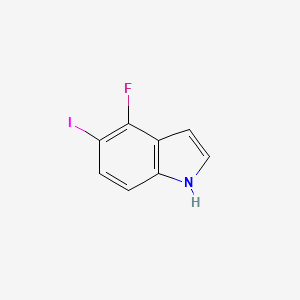

4-Fluoro-5-iodo-1H-indole

描述

Significance of Halogenated Indole (B1671886) Scaffolds in Contemporary Organic and Medicinal Chemistry

The introduction of halogens into the indole ring is a key strategy in medicinal chemistry. nih.gov Halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Fluorine, the most electronegative element, can enhance binding interactions and improve metabolic stability, while iodine, a larger and more polarizable atom, can introduce specific interactions such as halogen bonding.

The presence of both fluorine and iodine in a single indole scaffold, as seen in 4-Fluoro-5-iodo-1H-indole, offers a unique combination of properties. This di-halogenation provides multiple reactive sites for further chemical modifications, such as cross-coupling reactions, allowing for the construction of diverse molecular architectures. Research has shown that halogenated indoles exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govasm.orgdergipark.org.tr For instance, certain halogenated indoles have been found to decrease the virulence of pathogenic bacteria, highlighting their potential as antivirulence agents. asm.org

Overview of the Indole Nucleus as a Pivotal Pharmacophore and Heterocyclic System

The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry. ijpsr.inforesearchgate.net It is a prevalent motif in a vast array of natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin. ijpsr.info The structural versatility of the indole scaffold allows it to mimic protein structures and bind to a variety of enzymes and receptors, making it a "privileged scaffold" in drug discovery. ijpsr.infonih.govmdpi.commdpi.com

The indole ring system is characterized by its aromaticity and the presence of a nitrogen atom, which can act as a hydrogen bond donor. The electron-rich nature of the pyrrole ring makes the C3 position particularly susceptible to electrophilic substitution, a common pathway for the synthesis of indole derivatives. openmedicinalchemistryjournal.com The ability to readily modify the indole core at various positions has led to the development of a multitude of FDA-approved drugs for a wide range of therapeutic applications. mdpi.com

Current Research Trajectories and Gaps in Fluoro- and Iodo-Substituted Indole Derivatives

Current research on halogenated indoles is focused on several key areas. Synthetic chemists are developing more efficient and regioselective methods for the halogenation of the indole ring. mdpi.comresearchgate.net This includes the use of novel reagents and catalytic systems to introduce fluorine and iodine at specific positions. openmedicinalchemistryjournal.com

In medicinal chemistry, there is a strong interest in exploring the therapeutic potential of fluoro- and iodo-substituted indoles. Studies are investigating their efficacy as anticancer agents, with some derivatives showing potent activity against various cancer cell lines. dergipark.org.tr Additionally, the antimicrobial and antivirulence properties of these compounds are being explored as a potential strategy to combat antibiotic resistance. asm.orgfrontiersin.org

Despite these advances, there are still gaps in our understanding of di-halogenated indoles like this compound. While its synthesis has been reported in patent literature, detailed studies on its reactivity, biological activity, and mechanism of action are limited. google.com Further research is needed to fully elucidate the structure-activity relationships of fluoro-iodo substituted indoles and to explore their potential in a broader range of therapeutic areas. The development of synthetic methods that allow for the precise and versatile functionalization of these di-halogenated scaffolds remains a key challenge and an active area of investigation. nih.govresearchgate.net

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1240113-40-9 |

| Molecular Formula | C₈H₅FIN |

| Molecular Weight | 261.03 g/mol |

| LogP | 2.91 |

| Boiling Point | 344.4 °C (Predicted) |

| Density | 2.036 g/cm³ (Predicted) |

Note: Some properties are predicted based on computational models. guidechem.com

Examples of Biologically Active Halogenated Indoles

| Compound | Halogen(s) | Biological Activity | Reference(s) |

| 5-Fluoroindole | Fluorine | Antiviral, Antimicrobial | asm.org |

| 6-Bromoindole | Bromine | Antiviral, Antimicrobial | asm.org |

| 7-Iodoindole | Iodine | Antiviral, Antimicrobial | asm.org |

| 4-Chloroindole | Chlorine | Antibiofilm | frontiersin.org |

| 5-Iodo-isatin derivatives | Iodine | Antibacterial, Antifungal | dergipark.org.tr |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-fluoro-5-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYZOJLRQMRDKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 5 Iodo 1h Indole and Its Precursors

Traditional Indole (B1671886) Synthesis Adaptations for Halogenated Systems

Classic indole syntheses have remained mainstays in organic chemistry for over a century. However, their application to complex, substituted targets like 4-fluoro-5-iodo-1H-indole often necessitates significant modification to control the position of functional groups.

The Fischer indole synthesis, discovered in 1883, involves the cyclization of arylhydrazones under acidic conditions. bhu.ac.in While it is a powerful tool, its application to unsymmetrical ketones can result in mixtures of isomeric products. bhu.ac.in Achieving regioselectivity with halogenated precursors is a notable challenge.

Research into the synthesis of precursors for indole arynes has demonstrated the variable regioselectivity of the Fischer synthesis. nih.gov For example, the reaction of phenylacetaldehyde (B1677652) with a hydrazine (B178648) precursor derived from 4-nitro-2-(trimethylsilyl)phenol was remarkably regioselective, yielding a greater than 5-to-1 ratio of the 5,6- and 4,5-indole products. nih.gov This contrasts with the use of corresponding dibromide or dichloride precursors, which led to a nearly 1-to-1 mixture of isomers under identical conditions. nih.gov

Table 1: Fischer Indole Synthesis of a Halogenated Precursor Analog

| Starting Hydrazine Precursor | Carbonyl Partner | Conditions | Major Product | Isomer Ratio | Reference |

|---|---|---|---|---|---|

| Hydrazine from 4-nitro-2-(trimethylsilyl)phenol | Phenylacetaldehyde | EtOH, reflux, 4 h | 5,6-disubstituted indole | >5:1 | nih.gov |

This selectivity highlights how the electronic and steric nature of substituents on the arylhydrazine starting material can be manipulated to direct the cyclization, a key consideration for preparing specifically substituted halogenated indoles.

The Leimgruber-Batcho indole synthesis offers a significant advantage over many other routes by providing direct access to indoles that are unsubstituted at the C2 and C3 positions. clockss.org This method is particularly effective for creating a wide variety of indoles with substituents on the benzene (B151609) ring, as the reaction conditions are often mild enough to tolerate sensitive functional groups. clockss.orgjournalijar.com

The synthesis proceeds in two main steps: the condensation of an o-nitrotoluene derivative with a formamide (B127407) acetal (B89532) to form a β-amino-β-nitrostyrene, followed by a reductive cyclization to yield the indole. journalijar.com A variety of reduction methods have been successfully employed for the cyclization step, including catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction with agents like iron in acetic acid or sodium dithionite. clockss.org The choice of reducing agent can be tailored to the specific substrate. clockss.org Recent advancements have focused on developing streamlined one-pot procedures and milder reduction systems, such as a catalytic system of ferric chloride, activated carbon, and hydrazine, to improve yields and efficiency. journalijar.comresearchgate.net

Table 2: Selected Reductive Cyclization Methods in Leimgruber-Batcho Synthesis

| Reduction System | Solvent | Conditions | Utility | Reference |

|---|---|---|---|---|

| H₂, 10% Pd/C | Benzene/EtOAc | Room Temperature | Method of choice for high yields | clockss.org |

| Raney Nickel | Benzene/Methanol (B129727) | Room Temperature | Alternative catalyst to Palladium | clockss.org |

| Iron Powder | Acetic Acid | - | Chemical reduction | clockss.org |

| Sodium Dithionite | aq. THF | - | Mild chemical reduction | clockss.org |

| FeCl₃-Activated Carbon-N₂H₄·H₂O | - | - | High yields for various substituted indoles | researchgate.net |

This method's tolerance for nuclear substituents makes it a viable, albeit indirect, pathway to precursors for this compound, such as 4-fluoroindole (B1304775). tsijournals.com

Contemporary Strategies for Positional Functionalization

Modern synthetic chemistry has increasingly turned to transition-metal catalysis and other novel strategies to achieve positional control that is often difficult with traditional methods.

Palladium-catalyzed reactions have become a cornerstone for the construction of heterocyclic rings. One powerful strategy involves the annulation of ortho-haloanilines with ketones or alkynes. organic-chemistry.orgresearchgate.net For instance, 2-iodoaniline (B362364) can react with ketones in the presence of a palladium catalyst, such as Pd(dba)₂, and a phosphine (B1218219) ligand to afford 2-substituted indoles regioselectively. researchgate.net

A similar and highly versatile approach is the palladium-catalyzed coupling of ortho-iodoanilines with internal alkynes, which provides access to 2,3-disubstituted indoles in good to excellent yields. acs.org This reaction is quite general, accommodating a wide variety of substituents on both the aniline (B41778) nitrogen and the alkyne. acs.org The process is highly regioselective, with the aryl group of the aniline adding to the less sterically hindered end of the alkyne triple bond. acs.org The reaction conditions often involve a palladium catalyst, a base like sodium carbonate, and a chloride salt additive such as LiCl to improve yields. acs.org

Table 3: Palladium-Catalyzed Annulation of 2-Iodoaniline with an Internal Alkyne

| Aniline Derivative | Alkyne Partner | Catalyst/Additives | Base | Yield | Reference |

|---|---|---|---|---|---|

| 2-Iodoaniline | 1-Phenyl-1-propyne | Pd(OAc)₂, PPh₃, LiCl | K₂CO₃ | 86% | acs.org |

| N-Acetyl-2-iodoaniline | 4-Octyne | Pd(OAc)₂, LiCl | NaOAc | 98% | acs.org |

This type of catalytic annulation provides a direct route to the indole core, where one of the necessary halogens (iodine) is incorporated from the starting material, offering a strategic advantage for synthesizing compounds like this compound from a precursor like 3-fluoro-2-iodoaniline. acs.orgresearchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, are prized for their efficiency and atom economy. nih.gov Several MCRs have been developed to either construct the indole scaffold de novo or to functionalize a pre-existing indole ring. rsc.orgrsc.org

One innovative approach assembles the indole core from simple starting materials in a two-step or one-pot process involving an Ugi multicomponent reaction followed by an acid-induced cyclization. rsc.org This method uses broadly available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides to produce multi-substituted indole-2-carboxamides under mild, metal-free conditions. rsc.org The versatility of MCRs allows for the rapid generation of diverse indole libraries by varying the starting components. mdpi.com While current protocols often rely on the nucleophilicity of the indole C3-position, new MCRs are being developed to explore different functionalization patterns. nih.govrsc.org

Table 4: Two-Step Multicomponent Synthesis of an Indole-2-carboxamide

| Aniline | Isocyanide | Acid | Acetal | Overall Yield (One-Pot) | Reference |

|---|---|---|---|---|---|

| Aniline | tert-Butyl isocyanide | Formic Acid | Glyoxal dimethyl acetal | 81% | rsc.org |

| 4-Methoxyaniline | Cyclohexyl isocyanide | Formic Acid | Glyoxal dimethyl acetal | 84% | rsc.org |

The most direct synthetic route to this compound involves the specific iodination of 4-fluoro-1H-indole. Due to the electron-rich nature of the indole ring, electrophilic substitution typically occurs at the C3 position. bhu.ac.in Therefore, achieving substitution at other positions often requires specific directing strategies or functionalization of a pre-substituted ring.

A documented synthesis of this compound employs a direct iodination protocol. google.com In this procedure, 4-fluoroindole is treated with iodine and periodic acid in a mixture of methanol and water. This method provides the target compound directly through electrophilic iodination at the C5 position, presumably directed or activated by the C4 fluoro group and reaction conditions.

Table 5: Direct Iodination of 4-Fluoro-1H-indole

| Substrate | Reagents | Solvent System | Yield | Reference |

|---|---|---|---|---|

| 4-Fluoroindole | Iodine (I₂), Periodic acid (H₅IO₆) | Methanol/Water | Not specified | google.com |

Other direct functionalization methods, such as the C3-alkylation of halogenated indoles, have also been explored. For example, 5-bromo-4-fluoroindole can be successfully alkylated at the C3-position using an alcohol under Cs₂CO₃/oxone® mediated conditions. chemrxiv.orgchemrxiv.org While this does not produce the target compound, it demonstrates the feasibility of direct C-H functionalization on di-halogenated indole systems. chemrxiv.orgchemrxiv.org

Direct Halogenation Protocols

Regioselective Iodination at C-5 (e.g., with N-iodosuccinimide)

The direct and regioselective iodination of a pre-existing 4-fluoroindole core is a primary method for synthesizing this compound. The C-5 position of the indole ring is susceptible to electrophilic substitution, and N-iodosuccinimide (NIS) is a commonly employed reagent for this transformation.

In a documented synthesis, 4-fluoroindole is treated to create an adduct, sodium 4-fluoro-1H-indole-2-sulfonate, which is then iodinated. google.com This intermediate is subsequently suspended in ethanol (B145695) and reacted with iodine and sodium bicarbonate. The reaction mixture is heated to reflux, leading to the formation of this compound. google.com While direct iodination of indoles with NIS is a general strategy, the regioselectivity can be influenced by the substituents already present on the ring. For many indole derivatives, iodination with NIS in solvents like dichloromethane (B109758) or dimethyl sulfoxide (B87167) (DMSO) proceeds effectively. tci-thaijo.orgbeilstein-journals.org The C-3 position is generally the most reactive towards electrophiles, but if it is blocked, substitution occurs at other positions, with C-5 being a common site. beilstein-journals.orgrsc.org

Table 1: Iodination of 4-Fluoroindole

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Iodination at C-4 for Specific Precursors

Synthesizing indoles with an iodine atom at the C-4 position is crucial for certain synthetic strategies, particularly those that build the indole ring onto a pre-functionalized benzene ring. One approach involves the regioselective chloromercuration and subsequent iodination of N-p-toluenesulfonyl indoles, which can provide access to 4-iodoindoles. researchgate.net Another method starts from readily available 2,3-dichloroaniline (B127971) derivatives, which undergo a palladium-catalyzed Sonogashira coupling with terminal alkynes, followed by cyclization to yield 4-chloroindoles. researchgate.net While not a direct iodination at C-4, this highlights the strategy of constructing the indole with a halogen at the 4-position that could potentially be exchanged for iodine.

A more direct route to a C-4 iodinated precursor starts with N-(3-fluoro-2-iodophenyl)acetamide. rsc.org This intermediate can be synthesized by ortho-lithiation of a protected 3-fluoroaniline (B1664137) followed by quenching with iodine. rsc.org This positions the iodine atom at the desired location on the aniline precursor before the indole ring is formed.

Photoredox Radiofluorination Techniques for Tryptophan-based Analogs

Advanced techniques like photoredox radiofluorination have emerged for the synthesis of fluorinated tryptophan analogs for applications such as positron emission tomography (PET). nih.govnih.gov This method allows for the late-stage introduction of a fluorine-18 (B77423) ([¹⁸F]) isotope. In one study, enantiopure precursors were used to synthesize [¹⁸F]-labeled 4-F-5-OMe-tryptophans and 6-F-5-OMe-tryptophans. nih.govnih.gov The photoredox radiofluorination yielded the desired products with radiochemical yields ranging from 2.6% to 32.4%. nih.govresearcher.life Although this specific application focuses on radiofluorination and produces tryptophan derivatives rather than this compound, the underlying photoredox technology demonstrates a modern approach to halogenation on complex indole systems. nih.govresearchgate.net It highlights the potential for developing novel methods for creating specifically halogenated indoles.

Table 2: Photoredox Radiofluorination of Tryptophan Analogs

| Product | Radiochemical Yield (RCY) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| L-4-[¹⁸F]F-5-OMe-Trp | 32.4 ± 4.1% | ≥ 99.0% | nih.govmdpi.com |

| D-4-[¹⁸F]F-5-OMe-Trp | 26.1 ± 5.1% | ≥ 99.0% | mdpi.com |

| L-5-OMe-6-[¹⁸F]F-Trp | Low Yield | ≥ 99.0% | mdpi.com |

Sequential Protection-Deprotection Approaches for Halogenated Indoles

The synthesis of specifically substituted halogenated indoles often necessitates the use of protecting groups to control regioselectivity. The indole nitrogen is frequently protected to prevent side reactions and to direct metallation or halogenation to specific carbon atoms. researchgate.net A common strategy involves the N-protection of an aniline precursor with a tert-butyloxycarbonyl (Boc) group. researchgate.netacs.org For instance, the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate begins with the Boc protection of 4-chloro-3-fluoroaniline. This allows for regioselective iodination at the C-2 position of the aniline. researchgate.netacs.org Following iodination, the Boc group is removed (deprotection), and the resulting ortho-iodoaniline is cyclized to form the indole ring. acs.org This sequential approach avoids the formation of regioisomeric products and often facilitates purification, as many intermediates can be crystallized. researchgate.net

Consecutive Alkynylation–Cyclization–Iodination–Alkylation Sequences

Multi-component, one-pot reactions provide an efficient pathway to complex indole structures. A notable example is the consecutive four-component synthesis of trisubstituted 3-iodoindoles. beilstein-journals.orgnih.govnih.gov This sequence starts with an ortho-haloaniline and a terminal alkyne. beilstein-journals.orgresearchgate.netresearchgate.net The process involves a copper-free, palladium-catalyzed alkynylation, followed by a base-catalyzed cyclization to form an indole anion intermediate. nih.gov This intermediate is then trapped by an electrophilic iodine source, such as N-iodosuccinimide, to introduce an iodine atom at the C-3 position. beilstein-journals.orgresearchgate.net A final alkylation step at the indole nitrogen yields the fully substituted product. beilstein-journals.org While this specific sequence produces 3-iodoindoles, it illustrates a powerful strategy for building the indole core and introducing halogen atoms in a single, streamlined process. A key starting material for related syntheses is 2-iodo-4-fluoroaniline, which can be used in these palladium-catalyzed cyclization reactions. beilstein-journals.org

Table 3: Four-Component Synthesis of a 3-Iodoindole Derivative

| Starting Materials | Reagents | Product | Yield | Reference |

|---|

Synthesis of Key Halogenated Phenylamine and Indole Intermediates

The synthesis of the target compound, this compound, and related structures relies on the availability of key halogenated intermediates. These precursors, typically substituted anilines or indoles, are prepared through various organic reactions.

4-Fluoroindole : This essential precursor for direct C-5 iodination is a commercially available compound. ossila.com Its synthesis can be approached through methods like the Leimgruber-Batcho or Fischer indole synthesis starting from appropriate nitrotoluene or phenylhydrazine (B124118) precursors, respectively. diva-portal.org

2-Iodo-4-fluoroaniline : This aniline derivative is a crucial starting material for building the indole ring via cyclization strategies, such as the multi-component sequence described above. beilstein-journals.org Its preparation can be achieved from 3-fluoroaniline. The synthesis involves protecting the amine group, followed by a directed ortho-metallation and quenching with an iodine source to install the iodine at the C-2 position. Subsequent deprotection yields the desired 2-iodo-4-fluoroaniline. rsc.org

N-(3-Fluoro-2-iodophenyl)acetamide : This compound serves as a precursor for forming 4-fluoroindoles. It is synthesized by treating N,N,N',N'-tetramethylethylenediamine with tBuLi at low temperatures, followed by the addition of 2,2,2-trifluoro-N-(3-fluorophenyl)acetamide and then an iodine solution. rsc.org This protected aniline can then undergo Sonogashira coupling and cyclization to yield a 4-fluoro-1H-indole. rsc.org

Chemical Reactivity and Derivatization of 4 Fluoro 5 Iodo 1h Indole

Intrinsic Reactivity Profile of the Halogenated Indole (B1671886) Core

The reactivity of the 4-fluoro-5-iodo-1H-indole core is dictated by the inherent electronic properties of the indole ring system, modulated by the effects of the halogen substituents. The fluorine atom at the C4 position and the iodine atom at the C5 position significantly influence the molecule's behavior in chemical transformations.

Electrophilic Aromatic Substitution Patterns on the Indole Ring

The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution (EAS). Generally, the C3 position is the most nucleophilic and, therefore, the primary site for electrophilic attack. nih.gov This high reactivity is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. nih.gov

In the case of this compound, the substitution pattern is influenced by the electronic effects of the two halogen atoms. The fluorine atom at C4 is a strongly electronegative element that exerts a powerful electron-withdrawing inductive effect (-I). This effect deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack. vulcanchem.com Conversely, the iodine atom at C5 is less electronegative and can participate in directing incoming electrophiles. Despite the deactivating effect of the fluorine, the C3 position is expected to remain the most favored site for electrophilic substitution due to the overriding influence of the heterocyclic nitrogen atom.

Cycloaddition Reactions Involving the Indole π-System

The indole π-system, particularly the C2-C3 double bond, can participate in cycloaddition reactions, serving as a versatile platform for constructing complex polycyclic structures. rsc.org These reactions often involve the indole acting as a 2π component in [2+2], [3+2], and [4+2] cycloadditions, or as a 4π component in reactions like the dearomative (4+3) cycloaddition. rsc.orguchicago.edu

For this compound, the electronic nature of the C2-C3 π-bond is modified by the halogen substituents on the benzene ring. While specific studies on this exact substrate are limited, the general principles of indole cycloaddition apply. The reaction's feasibility and outcome would depend on the nature of the reacting partner (dipole, dienophile, etc.) and the reaction conditions. For instance, 1,3-dipolar cycloadditions with sydnones or diazo compounds can lead to the formation of pyrazole (B372694) derivatives. acs.org The substituents at C4 and C5 would influence the regioselectivity and stereoselectivity of such transformations.

Transition-Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

The presence of a carbon-iodine bond at the C5 position provides a highly reactive site for transition-metal-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-F bond in typical palladium-catalyzed processes, allowing for selective functionalization at the C5 position. researchgate.net This selectivity is a cornerstone for the synthesis of complex indole derivatives. nih.govresearchgate.netmdpi.com

Sonogashira Coupling Reactions for Alkyne Introduction

The Sonogashira coupling is a robust method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. mdpi.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govmdpi.com For this compound, the C5-iodo position is the prime site for this transformation, enabling the introduction of various alkynyl moieties. nih.govmdpi.com This reaction is highly valued for its mild conditions and tolerance of numerous functional groups. beilstein-journals.org

Table 1: Representative Conditions for Sonogashira Coupling of Iodo-Heterocycles

| Aryl Iodide Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylacetylene | Pd(II) (10 mol%), CuI (10 mol%) | - | - | 69-90% | nih.gov |

| 5-Iodo-1H-indole | Phenylacetylene | Pd, CuI | Triethylamine | Acetonitrile | - | sigmaaldrich.com |

| 5-Iodo-4-methoxy-2-pyridone | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Et₃N | - | - | mdpi.com |

This table presents generalized conditions and representative examples from the literature for similar substrates, as specific data for this compound may not be extensively published.

Suzuki-Miyaura Coupling Reactions for Aryl/Alkenyl Substituents

The Suzuki-Miyaura coupling is one of the most versatile methods for creating C-C bonds, involving the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester. libretexts.org This reaction is catalyzed by a palladium(0) complex and requires a base for the transmetalation step. libretexts.orgmdpi.com The reaction allows for the introduction of a wide array of aryl and alkenyl substituents at the C5 position of this compound. The Suzuki reaction is favored in both academic and industrial settings due to the stability and low toxicity of the boronic acid reagents. libretexts.orgnih.gov

Table 2: Examples of Suzuki-Miyaura Coupling Conditions

| Halide Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Unprotected Azole Halides | Various | Pd precatalysts | - | - | Good to Excellent | nih.gov |

| 5-Iodouridine-5'-triphosphate | Boronic acid/ester | Palladium catalyst | - | - | - | nih.gov |

| 4- and 5-halo-1,2,3-triazoles | Arylboronic acids | NHC-Pd complex | - | Water | - | rsc.org |

This table illustrates typical conditions for Suzuki-Miyaura couplings on related heterocyclic systems, applicable to the C5-iodo position of this compound.

Stille Coupling Reactions

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (organostannane). mdpi.com This method is highly effective for forming carbon-carbon bonds and is known for its tolerance of a wide variety of functional groups, as the organostannane reagents are generally inert to many reaction conditions. For this compound, the Stille reaction would selectively occur at the C5-iodo position to introduce alkyl, alkenyl, aryl, or alkynyl groups.

Table 3: Illustrative Conditions for Stille Coupling

| Halide Substrate | Organotin Reagent | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Bromo-indole derivative | Vinyl tin reagent | Pd₂(dba)₃, Triphenylarsine | Microwave irradiation | 73% | rsc.org |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | (Tributylstannyl)arenes | Pd(PPh₃)₄ (10 mol%) | Toluene, 110 °C, 24 h | 75-90% | mdpi.com |

This table provides examples of Stille coupling reactions on analogous substrates, demonstrating the potential synthetic routes for functionalizing this compound.

Heck Reactions

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. rsc.org The iodine atom at the C5 position of this compound makes it an excellent substrate for such transformations. While direct examples utilizing this compound are not extensively documented in the provided literature, the reactivity of iodo-indoles in Heck couplings is well-established. nih.gov The reaction typically involves the coupling of the aryl iodide with an alkene in the presence of a palladium catalyst, a base, and a suitable ligand. rsc.org

For instance, the Heck cross-coupling of 5-iodo-indole with acrylic acid has been successfully demonstrated under aqueous conditions using a Na₂PdCl₄/sSPhos catalytic system. nih.gov This suggests that this compound would readily participate in similar reactions at the C5 position to introduce a variety of vinyl groups.

Furthermore, intramolecular Heck reactions are a common strategy for constructing fused ring systems. rsc.org This involves a palladium-catalyzed cyclization of a molecule containing both an aryl halide and an alkene moiety. For example, a key step in the synthesis of a 5-chloro-4-fluoro-1H-indole-2-carboxylate, a related structure, involved an intramolecular Heck cyclization of an aniline (B41778) derivative with pyruvic acid. rsc.org This highlights the utility of the Heck reaction in building complex indole-based polycycles, a strategy that could be applied to derivatives of this compound.

Table 1: Representative Conditions for Heck Reactions on Iodo-Indoles

| Catalyst / Ligand | Base | Solvent | Temperature | Reactant | Product | Yield | Ref |

| Na₂PdCl₄ / sSPhos | Na₂CO₃ | CH₃CN/H₂O | 80 °C (MW) | 5-Iodo-indole, Acrylic acid | (E)-3-(1H-Indol-5-yl)acrylic acid | 85% | nih.gov |

| Pd(OAc)₂ / DABCO | DABCO | DMF | - | 2-Bromo-4-chloro-5-fluoroaniline, Pyruvic acid | 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid | 95% | rsc.org |

Syntheses of Diverse Functionalized Derivatives

Imidazolyl-Substituted Indole Derivatives

The introduction of an imidazole (B134444) ring onto the indole core is of significant interest in medicinal chemistry. A direct synthesis of 4-fluoro-5-iodo-3-(1-methyl-1H-imidazol-5-yl)-1H-indole has been reported. google.com This demonstrates the functionalization at the C3 position of the indole nucleus, which is typically electron-rich and susceptible to electrophilic substitution or directed coupling reactions. The synthesis of indolyl-derived imidazole compounds can be achieved through various strategies, including the construction of one of the heterocyclic rings onto the other or through direct C-H/C-H coupling reactions. For example, metal-free C-H/C-H coupling of 4H-imidazole 3-oxides with indoles has been shown to produce novel bifunctional azaheterocyclic derivatives in high yields.

A specific example involves the preparation of 4-fluoro-5-iodo-3-(1-methyl-1H-imidazol-5-yl)-1H-indole, which is a key compound in a class of 5-HT₇ serotonin (B10506) receptor agonists. google.com

Table 2: Synthesis of an Imidazolyl-Substituted Indole Derivative

| Starting Material | Derivative | Application | Ref |

| This compound | 4-Fluoro-5-iodo-3-(1-methyl-1H-imidazol-5-yl)-1H-indole | 5-HT₇ Serotonin Receptor Agonist | google.com |

Indole-2-carbonitrile Derivatives

The cyano group is a versatile functional group that can be converted into various other functionalities. The synthesis of 4-fluoro-1H-indole-5-carbonitrile can be achieved directly from this compound. google.com This transformation is a classic example of a Rosenmund–von Braun reaction, where an aryl halide is displaced by a cyanide nucleophile, typically using a copper(I) cyanide salt at elevated temperatures. google.com

The reaction conditions involve heating this compound with copper cyanide in N-methylpyrrolidone (NMP) under an inert atmosphere in a sealed vessel. google.com This method provides a direct route to introduce a carbonitrile group at the C5 position, replacing the iodine atom. The resulting 4-fluoro-1H-indole-5-carbonitrile is a valuable intermediate for further chemical exploration.

Table 3: Synthesis of 4-Fluoro-1H-indole-5-carbonitrile

| Starting Material | Reagent | Solvent | Conditions | Product | Ref |

| This compound | Copper(I) cyanide | N-Methylpyrrolidone (NMP) | 200°C, 10 h, sealed tube | 4-Fluoro-1H-indole-5-carbonitrile | google.com |

Isatin (B1672199) and Spirooxoindole Derivatives

Isatin (1H-indole-2,3-dione) and its derivatives are important precursors for the synthesis of various biologically active compounds, including spirooxindoles. nih.govnih.gov Isatins can be synthesized through the oxidation of the corresponding indole. dergipark.org.tr While a direct synthesis of 4-fluoro-5-iodo-isatin from this compound is not explicitly detailed in the provided references, general methods for indole oxidation suggest this would be a feasible transformation. dergipark.org.tr

Spirooxindoles are a class of compounds characterized by a spirocyclic center at the C3 position of an oxindole (B195798) core. aablocks.com Their synthesis often involves multicomponent reactions starting from isatins. mdpi.com For instance, spirooxindoles have been synthesized from 5-fluoro-isatin, indicating that a 4-fluoro-5-iodo-isatin, if prepared, could serve as a substrate for similar reactions. mdpi.com The construction of the spirooxindole framework often utilizes the reactivity of the C3-carbonyl group of the isatin moiety. rsc.org

Table 4: General Synthetic Approaches to Isatins and Spirooxindoles

| Precursor | Product Type | General Method | Ref |

| Substituted Indole | Substituted Isatin | Oxidation (e.g., with NBS/DMSO) | dergipark.org.tr |

| Substituted Isatin | Spirooxindole | Multicomponent reaction with an amino acid and dienophile | mdpi.com |

| N-phenylpivalimidamide, 3-diazo-1-methylindolin-2-one | Spirooxindole | Rh(III)-Catalyzed [4 + 1] Redox-Neutral Spirocyclization | rsc.org |

Bis(indolyl)methane Synthesis

Bis(indolyl)methanes (BIMs) are formed by the electrophilic substitution reaction of indoles with aldehydes or ketones, typically at the nucleophilic C3 position of the indole ring. nih.govresearchgate.net This reaction is generally catalyzed by either protic or Lewis acids. openmedicinalchemistryjournal.com A wide variety of substituted indoles and carbonyl compounds can be used, making this a versatile method for generating molecular diversity. nih.govnih.gov

Although a specific example starting with this compound is not provided, the general applicability of the reaction suggests that it would readily react with various aldehydes at its C3 position to yield the corresponding bis(4-fluoro-5-iodo-1H-indol-3-yl)methanes. Numerous catalytic systems have been developed to promote this transformation under mild and efficient conditions, including polymer-supported dichlorophosphate (B8581778) (PEG-OPOCl₂), which acts as a green catalyst for the reaction in neat conditions at room temperature. nih.gov

Table 5: Catalytic Systems for Bis(indolyl)methane Synthesis

| Catalyst | Aldehyde/Ketone | Conditions | Yield | Ref |

| PEG-OPOCl₂ | Aromatic aldehydes | Neat, Room Temp, 10 min | up to 95% | nih.gov |

| Yb(OTf)₃ | Aromatic aldehydes | ACN, Room Temp, 6 h | Good | beilstein-journals.org |

| Indion Ina 225H resin | Aromatic/aliphatic aldehydes | - | High | openmedicinalchemistryjournal.com |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of 4-Fluoro-5-iodo-1H-indole. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. rsc.orgbiophysics.org

Proton NMR spectra provide information on the number and environment of hydrogen atoms in the molecule. For this compound, distinct signals are expected for the N-H proton and the aromatic protons on the indole (B1671886) ring. The chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J), measured in Hertz (Hz), are characteristic of the electronic environment and the proximity to neighboring nuclei. rsc.org The N-H proton typically appears as a broad singlet. The protons at positions 2, 3, 6, and 7 will exhibit specific multiplicities (e.g., singlet, doublet, triplet) due to spin-spin coupling with each other and with the fluorine atom at position 4. rsc.org

Table 1: Representative ¹H NMR Data for Substituted Indoles

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 (N-H) | > 8.0 | br s | - |

| H-2 | ~7.3 | m | J(H-2, H-3), J(H-2, H-1) |

| H-3 | ~6.6 | m | J(H-3, H-2) |

| H-6 | ~7.0 | dd | J(H-6, H-7), J(H-6, F-4) |

| H-7 | ~7.8 | d | J(H-7, H-6) |

Note: Data are predictive based on analysis of similar structures. nih.govmdpi.com dd=doublet of doublets, d=doublet, m=multiplet, br s=broad singlet.

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. In this compound, eight distinct signals are expected in the spectrum. The chemical shifts of the carbon atoms are significantly influenced by the attached substituents. The carbon atom bonded to fluorine (C-4) will appear as a doublet due to one-bond C-F coupling, which is a key diagnostic feature. mdpi.com Similarly, the carbon bearing the iodine atom (C-5) will have its chemical shift influenced by the heavy halogen.

Table 2: Representative ¹³C NMR Data for Substituted Indoles

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~125 |

| C-3 | ~102 |

| C-3a | ~127 |

| C-4 | ~150 (d, ¹JCF ≈ 250 Hz) |

| C-5 | ~85 |

| C-6 | ~121 |

| C-7 | ~112 |

| C-7a | ~132 |

Note: Data are predictive based on analysis of similar structures. nih.govmdpi.com d=doublet.

Given the presence of a fluorine atom, ¹⁹F NMR is a crucial and highly sensitive characterization technique. biophysics.org It provides a direct observation of the fluorine nucleus. For this compound, the spectrum is expected to show a single signal for the fluorine at position C-4. The chemical shift of this signal and its coupling to adjacent protons (H-3 and H-6) provides definitive proof of its location on the indole ring. nih.govmdpi.com Fluorine NMR is particularly useful for monitoring reactions involving fluorinated compounds. ossila.com

Table 3: Representative ¹⁹F NMR Data for Substituted Indoles

| Fluorine Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| F-4 | ~ -144 | d or dd |

Note: Data are predictive based on analysis of similar structures. nih.gov Chemical shifts are relative to a standard like CFCl₃.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with very high precision, typically to four or more decimal places. This accurate mass measurement allows for the unambiguous determination of the compound's elemental formula (C₈H₅FIN). rsc.orgresearchgate.net Techniques like electrospray ionization (ESI) are commonly used to generate the molecular ion (e.g., [M+H]⁺), whose mass-to-charge ratio (m/z) is then measured. nih.gov This confirmation of the molecular formula is a critical step in the compound's identification.

Table 4: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₅FIN |

| Exact Mass (Calculated) | 260.9451 |

| Common Adduct | [M+H]⁺ |

| m/z (Calculated) | 261.9529 |

Source: Molecular formula and weight derived from chemical database information. guidechem.com

Chromatographic Methods for Purification and Purity Assessment

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used extensively to monitor the progress of chemical reactions and to determine the purity of a compound. rsc.org For this compound, the stationary phase is typically a silica (B1680970) gel plate (e.g., Silica Gel 60 F254). google.com A suitable mobile phase, often a mixture of non-polar and polar solvents like hexanes and ethyl acetate, is chosen to achieve good separation. nih.gov The position of the compound on the developed plate is identified by its Retention Factor (Rf) value. Visualization is commonly achieved by exposing the plate to UV light (254 nm), under which the aromatic indole ring will be visible as a dark spot. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry is a powerful technique for the analysis of substituted indoles like this compound. This method allows for the separation of the analyte from a sample matrix followed by its detection and identification based on its mass-to-charge ratio (m/z).

In typical LC-MS analysis of indole derivatives, reverse-phase chromatography is commonly employed. A C18 column is often used for separation, with a mobile phase consisting of a gradient mixture of water and an organic solvent, such as acetonitrile, usually with a small percentage of an acid like formic acid to improve peak shape and ionization efficiency. nih.govmdpi.com For substituted indoles, positive mode electrospray ionization (ESI) is frequently utilized, as the indole nitrogen can be readily protonated. nih.gov This process typically results in a strong signal for the protonated molecule, [M+H]⁺. nih.gov

The molecular formula for this compound is C₈H₅FIN, which gives it a molecular weight of approximately 261.03 g/mol . Therefore, in a positive ion ESI-LC-MS experiment, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 262.04.

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). In this process, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The fragmentation of indole compounds often yields stable structures. mdpi.com For this compound, key fragmentation pathways would likely involve the loss of iodine (I) or subsequent cleavages of the indole ring structure.

A hypothetical LC-MS analysis of this compound is detailed in the table below, based on typical conditions for similar halogenated indole compounds.

Table 1: Representative LC-MS Parameters for the Analysis of this compound

| Parameter | Value/Description |

| Chromatography System | Agilent 1290 Infinity II LC System or equivalent |

| Mass Spectrometer | Agilent 6545XT AdvanceLink Q-TOF LC/MS or equivalent |

| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 8 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Ionization Mode | ESI Positive |

| Expected [M+H]⁺ (m/z) | ~262.04 |

| Key MS/MS Fragments (m/z) | Loss of I (~135), further indole ring fragments |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is another cornerstone technique for the analysis of volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization is often a necessary step to increase its volatility and thermal stability, ensuring good chromatographic performance. nih.gov

The most common derivatization method for compounds containing active hydrogen atoms (like the N-H group in indoles) is silylation. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. caltech.edu This derivatization process makes the molecule more suitable for GC analysis. semanticscholar.org

The derivatized this compound would then be introduced into the GC, where it is separated from other components on a capillary column, typically a low-polarity phase like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS). nih.gov The separated compound then enters the mass spectrometer, which is usually operated in electron ionization (EI) mode.

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and a series of fragment ions. The resulting mass spectrum serves as a chemical fingerprint. The mass spectrum of the TMS-derivatized this compound would show a molecular ion peak corresponding to the derivatized molecule's mass. A prominent fragment is often the [M-15]⁺ ion, resulting from the loss of a methyl group from the TMS moiety. nih.gov

A representative set of conditions for a hypothetical GC-MS analysis of derivatized this compound is presented below.

Table 2: Representative GC-MS Parameters for the Analysis of TMS-Derivatized this compound

| Parameter | Value/Description |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected M⁺· (m/z) | ~333.08 (for TMS derivative) |

| Key Fragments (m/z) | [M-15]⁺ (~318), fragments from loss of I and TMS group |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of 4-Fluoro-5-iodo-1H-indole. researchgate.netacs.org These computational methods allow for the optimization of molecular geometry and the calculation of various electronic parameters that govern the molecule's behavior. researchgate.netrsc.org

Molecular Orbital Analysis

Molecular orbital analysis, including the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic transitions and charge transfer characteristics within the this compound molecule. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, in related substituted phenolates, DFT calculations have shown that the HOMO can be located on the aromatic core while the LUMO lies on a substituent, indicating a charge transfer excited state. units.it This separation of frontier orbitals is a key factor in the molecule's electronic behavior.

Conformational Analysis

Structure-Activity Relationship (SAR) Studies via Molecular Modeling

Molecular modeling is a cornerstone of modern drug discovery, enabling the rational design of new therapeutic agents. For this compound, SAR studies are crucial to understand how its structural features contribute to its biological activity. mdpi.comnih.gov

Ligand-Receptor Docking and Interaction Analysis

Molecular docking simulations are employed to predict the preferred binding orientation of this compound within the active site of a biological target, such as a receptor or enzyme. ijfmr.comnih.gov These simulations calculate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. csic.es For example, in the context of serotonin (B10506) receptors, docking studies of related fluorinated indole (B1671886) derivatives have been used to rationalize their high affinity and selectivity. researchgate.net The validation of docking methods is often performed by re-docking a known co-crystal ligand into the receptor's active site and ensuring the root-mean-square deviation (RMSD) is within an acceptable range, typically less than 2.0 Å. nih.gov

Analysis of Halogen Bonding Interactions in Biological Systems

The presence of both fluorine and iodine atoms in this compound makes the analysis of halogen bonding a critical aspect of its interaction with biological systems. mdpi.comnih.gov Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base such as an oxygen or nitrogen atom. medtigo.comresearchgate.netacs.org The strength of this interaction generally increases with the size and polarizability of the halogen, following the trend I > Br > Cl > F. mdpi.comnih.gov The iodine atom in this compound, with its significant σ-hole, is a potent halogen bond donor. nih.gov Computational studies can quantify the strength and geometry of these interactions, which have been shown to be crucial for the affinity and selectivity of halogenated ligands for their protein targets. researchgate.netmedtigo.com For instance, the substitution of hydrogen with chlorine, bromine, and iodine in certain receptor ligands led to a significant increase in binding affinities, which was attributed to the formation of halogen bonds. researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction offers a rapid and cost-effective way to assess these properties early in the drug discovery process. ijfmr.comresearchgate.netsoeagra.comnih.gov Various computational tools and web servers, such as SwissADME and molinspiration, are used to calculate key physicochemical descriptors and predict ADME parameters. soeagra.commolinspiration.com

These predictions are often guided by established principles like Lipinski's Rule of Five, which outlines criteria for drug-likeness based on molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. soeagra.com For this compound, these in silico tools can predict its likely intestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes like cytochrome P450s, and potential for toxicity. ijfmr.comsoeagra.com

Below is a hypothetical table illustrating the kind of data that can be generated from in silico ADME predictions for a compound like this compound.

| Property | Predicted Value | Guideline |

| Molecular Weight | 261.03 g/mol | < 500 g/mol |

| LogP | ~3.0 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 1 | < 10 |

| Topological Polar Surface Area | 15.8 Ų | < 140 Ų |

| Human Intestinal Absorption | High | |

| Blood-Brain Barrier Permeant | Yes |

Note: The values in this table are illustrative and based on general properties of similar molecules. Actual predicted values would require specific software calculations.

Mechanistic Pathway Elucidation through Computational Simulations

Computational chemistry, particularly through the use of Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex mechanistic pathways involved in the synthesis and functionalization of heterocyclic compounds like this compound. While direct computational studies on this specific molecule are not extensively documented in public literature, mechanistic insights can be reliably inferred from theoretical investigations of analogous indole systems and relevant reaction types. These simulations provide a molecular-level understanding of reaction barriers, transition states, and the influence of electronic and steric factors, which is critical for optimizing reaction conditions and predicting regioselectivity.

The primary reactive sites of this compound for further functionalization are the C-I bond at the C5 position and the various C-H bonds on the indole scaffold. Computational simulations are instrumental in predicting the outcomes of reactions at these sites, most notably in palladium-catalyzed cross-coupling and directed C-H activation.

Mechanisms of Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the C5 position is an excellent site for palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki, and Heck couplings, which are fundamental for creating new carbon-carbon bonds. Computational studies on similar aryl halides have detailed the catalytic cycle, which generally proceeds through three key steps: oxidative addition, transmetalation (for Suzuki/Sonogashira) or migratory insertion (for Heck), and reductive elimination. libretexts.orgwikipedia.org

Transmetalation/Migratory Insertion : In a Suzuki coupling, the subsequent step is transmetalation, where an organoboron reagent transfers its organic group to the palladium(II) center. For a Sonogashira coupling, a copper(I) co-catalyst typically activates the terminal alkyne, which is then transferred to the palladium complex. wikipedia.org DFT studies can model the transition states of these steps to determine their energetic feasibility.

Reductive Elimination : The final step is the reductive elimination from the palladium(II) complex, which forms the new C-C bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The table below presents illustrative data from DFT calculations on a model Sonogashira coupling reaction, highlighting the typical energy barriers for each phase of the catalytic cycle.

Note: The energy values are representative examples derived from computational studies on analogous aryl iodide systems and are intended for illustrative purposes.

Mechanisms of Regioselective C-H Functionalization

The direct functionalization of C-H bonds offers an atom-economical alternative to pre-functionalized substrates. However, achieving regioselectivity on the indole ring is a significant challenge due to the presence of multiple, electronically distinct C-H bonds. chim.it Computational simulations are crucial for understanding and predicting the site-selectivity of these reactions.

For an indole nucleus, the C-H bonds at the C2, C3, C4, and C7 positions are the most common targets for functionalization. The presence of substituents, such as the fluorine at C4 and iodine at C5, alongside a directing group on the indole nitrogen, dramatically influences this selectivity. DFT calculations can model the key C-H activation step, which often proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. nih.govscispace.com In this pathway, the transition state involves the simultaneous cleavage of the C-H bond by the metal center and abstraction of the proton by a ligand (e.g., acetate, carbonate).

By calculating the free energy barriers (ΔG‡) for the CMD transition state at each potential C-H site, researchers can predict the most likely position for functionalization. For instance, achieving functionalization at the C4 position often requires a directing group that favors the formation of a stable, six-membered palladacycle intermediate. researchgate.net Computational models can compare the stability of this intermediate against the five-membered ring that would result from C2 activation or the alternative six-membered ring from C7 activation.

The table below illustrates how DFT calculations can be used to compare the kinetic favorability of C-H activation at different positions on a model indole substrate.

Biomedical and Biological Applications of 4 Fluoro 5 Iodo 1h Indole Derivatives

Applications as Serotonin (B10506) Receptor Agonists and Modulators

Derivatives of 4-fluoro-5-iodo-1H-indole have been investigated as potent and selective modulators of serotonin receptors, particularly the 5-HT7 receptor. google.com This receptor is implicated in a wide range of physiological and pathological processes within the central nervous system (CNS), including mood regulation, sleep, learning, and memory. google.com

A significant area of research has been the synthesis of imidazolyl-substituted derivatives of this compound as selective agonists for the 5-HT7 serotonin receptor. google.com The 5-HT7 receptor is a recognized therapeutic target for numerous CNS disorders. google.com Compounds such as 4-fluoro-5-iodo-3-(1-methyl-1H-imidazol-5-yl)-1H-indole and 3-(1-ethyl-1H-imidazol-5-yl)-4-fluoro-5-iodo-1H-indole have been synthesized and shown to bind to the 5-HT7 receptor with high affinity. google.com

The selective activation of this receptor by these derivatives holds therapeutic promise. Functional assays have confirmed the agonist properties of these compounds, demonstrating their ability to stimulate the 5-HT7 receptor in cellular models. google.com This selective agonism is crucial as it may lead to desired therapeutic effects while minimizing off-target effects associated with non-selective compounds.

Table 1: Binding Affinity of this compound Derivatives at the Human 5-HT7 Receptor

| Compound Name | Binding Affinity (Ki) in nM |

| 4-fluoro-5-iodo-3-(1-methyl-1H-imidazol-5-yl)-1H-indole | 113 |

| 3-(1-ethyl-1H-imidazol-5-yl)-4-fluoro-5-iodo-1H-indole | 113 |

Data sourced from patent WO2018015558A1. google.com

The 5-HT7 receptor is known to be involved in the modulation of pain pathways. google.com Animal models have suggested that activation of the 5-HT7 receptor can have implications for pain treatment. google.com Consequently, the selective 5-HT7 agonist derivatives of this compound are considered to have potential therapeutic applications in the management of pain, including neuropathic pain. google.com The development of these compounds could offer a novel mechanistic approach for treating chronic pain conditions. google.com

Beyond pain, the modulation of the 5-HT7 receptor is linked to cognitive functions such as learning and memory. google.com As such, derivatives of this compound are being explored for their potential as nootropic agents or cognition enhancers. google.comchembuyersguide.com Their ability to selectively activate 5-HT7 receptors suggests a possible role in treating cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease and other forms of dementia. google.comchembuyersguide.com

The development of tools to study and visualize biological targets in living systems is a cornerstone of neuroscience research. There is a recognized need for selective agonist radioligands to image 5-HT7 receptors using techniques like Positron Emission Tomography (PET). google.com The derivatives of this compound are promising candidates for this purpose. The structure of these compounds allows for the potential introduction of radioactive isotopes, such as Carbon-11 (¹¹C). google.com An isotopically labeled version of these high-affinity 5-HT7 agonists could serve as a valuable PET radioligand for in vivo imaging and diagnostics, enabling researchers to study the distribution and function of the 5-HT7 receptor in the brain. google.com

Antiviral Activities

The indole (B1671886) nucleus is a common scaffold in many antiviral compounds. While some derivatives of the core this compound structure have been studied for broad biological activity, specific and detailed research into their antiviral properties is limited.

Based on currently available scientific literature, there is no specific research data detailing the activity of this compound derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). While the broader class of indole derivatives has been investigated for NNRTI activity, this specific halogenated scaffold has not been explicitly reported in this context.

Broader Spectrum Antiviral Efficacy against RNA and DNA Viruses

Derivatives of the indole nucleus have been investigated for their potential to combat a wide range of viral infections, targeting both RNA and DNA viruses. While research specifically on this compound derivatives is emerging, the broader class of halogenated indoles has shown promise.

Unsymmetrical methylene (B1212753) derivatives of indoles have demonstrated significant activity against Respiratory Syncytial Virus (RSV), a single-stranded RNA virus. nih.gov Furthermore, some of these compounds exhibited moderate antiviral activity against other RNA viruses such as Human Immunodeficiency Virus type 1 (HIV-1), Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackievirus B2 (CVB-2). nih.gov The indole scaffold is recognized as a key pharmacophore in the synthesis of potent biological agents to combat viral infections. nih.govrsc.org

Studies on 7-aza-indole derivatives have highlighted their potential as broad-spectrum antiviral agents. Certain 3-alkynyl-5-aryl-7-aza-indole derivatives, including those with a 4-fluorophenyl substituent, have shown antiviral activity against RSV in the low micromolar range without significant cytotoxicity. frontiersin.org The exploration of indole derivatives continues to be a promising avenue in the discovery of new antiviral drugs. rsc.orgnih.gov

| Indole Derivative Type | Target Virus (Type) | Observed Activity |

| Unsymmetrical Methylene Indoles | Respiratory Syncytial Virus (RNA) | Significant |

| Unsymmetrical Methylene Indoles | HIV-1, BVDV, YFV, CVB-2 (RNA) | Moderate |

| 3-alkynyl-5-aryl-7-aza-indoles | Respiratory Syncytial Virus (RNA) | Low µM range activity |

Antimicrobial and Antifungal Potentials

Halogenated indole derivatives have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. Studies have shown that chloroindoles and iodoindoles can effectively inhibit the growth of the Gram-negative bacterium Vibrio parahaemolyticus. nih.govfrontiersin.org Specifically, 4-iodoindole and 7-iodoindole were among the halogenated indoles that showed effective inhibition of planktonic cell growth. nih.govfrontiersin.org

The antimicrobial activity of indole derivatives is often attributed to their ability to disrupt bacterial cell processes. For instance, 5-iodoindole (B102021) has been shown to eradicate persister cell and biofilm formation by Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). nih.gov The introduction of halogens at various positions on the indole ring is a key strategy in developing new antibacterial agents. nih.gov Research on 1,2,3,4-tetrasubstituted pyrrole (B145914) derivatives, which share structural similarities with indoles, has shown that these compounds can exhibit moderate to excellent inhibition against Gram-positive bacteria. researchgate.net

| Halogenated Indole | Bacterial Strain | Type | Observed Activity |

| 4-Iodoindole | Vibrio parahaemolyticus | Gram-Negative | Inhibition of planktonic cell growth |

| 7-Iodoindole | Vibrio parahaemolyticus | Gram-Negative | Inhibition of planktonic cell growth |

| 5-Iodoindole | Escherichia coli | Gram-Negative | Eradication of persister cells and biofilm |

| 5-Iodoindole | Staphylococcus aureus | Gram-Positive | Eradication of persister cells and biofilm |

The antifungal potential of indole derivatives, particularly halogenated ones, is well-documented. Research has shown that both 4-fluoroindole (B1304775) and 5-iodoindole can effectively inhibit biofilm formation in the opportunistic fungal pathogen Candida albicans. nih.govnih.gov This activity is comparable to the commercial antifungal agent fluconazole. nih.govnih.gov

Furthermore, certain 3-indolyl-3-hydroxy oxindole (B195798) derivatives have exhibited broad-spectrum antifungal activities against a range of plant pathogenic fungi. nih.gov The introduction of iodo, chloro, or bromo substituents at position 5 of the 3-hydroxy-2-oxindole and indole rings was found to be crucial for good antifungal activity. nih.gov Specifically, a dihalogenated compound containing both iodine and fluorine demonstrated excellent antifungal activity against Rhizoctonia solani. nih.gov This highlights the potential of multi-halogenated indoles in developing new antifungal agents. nih.govresearchgate.net

| Halogenated Indole Derivative | Fungal Species | Observed Activity |

| 4-Fluoroindole | Candida albicans | Inhibition of biofilm formation |

| 5-Iodoindole | Candida albicans | Inhibition of biofilm formation |

| 3-hydroxy-5-iodo-3-(5-fluoro-1H-indol-3-yl)indolin-2-one | Rhizoctonia solani | Excellent antifungal activity |

A key mechanism through which many antibacterial agents exert their effect is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.gov Indole derivatives have been identified as potential inhibitors of this enzyme. nih.gov Molecular docking studies have predicted that indole can bind to the ATP-binding site of the GyrB subunit of DNA gyrase. nih.gov

The potency of DNA gyrase inhibitors can be significantly enhanced by the introduction of halogens. Studies on novel bacterial topoisomerase inhibitors (NBTIs) have shown that para-substituted halogenated phenyl derivatives exhibit strong inhibitory activities against DNA gyrase from both S. aureus and E. coli. nih.gov The inhibitory potency was observed to increase with the size of the halogen atom (F << Cl < Br ~ I), suggesting the formation of halogen bonds with the enzyme's active site. nih.gov Specifically, p-bromo and p-iodo phenyl derivatives displayed the most potent inhibition of S. aureus DNA gyrase reported to date for an NBTI. nih.gov These findings underscore the potential of halogenated indoles, such as this compound derivatives, as effective DNA gyrase inhibitors.

| Inhibitor Type | Target Enzyme | Key Finding |

| Indole | DNA Gyrase (GyrB subunit) | Predicted to dock at the ATP binding site |

| p-Halogenated Phenyl NBTIs | S. aureus DNA Gyrase | Potency increases with halogen size (F << Cl < Br ~ I) |

| p-Bromo and p-Iodo Phenyl NBTIs | S. aureus DNA Gyrase | Most potent NBTI inhibitors reported to date |

Anticancer Activities

The indole nucleus is a core structure in numerous natural and synthetic compounds with anticancer properties. nih.gov Derivatives of indole have been shown to exert cytotoxic and antiproliferative effects against a variety of human cancer cell lines. researchgate.net

For instance, certain indole-aryl amide derivatives have been evaluated for their in vitro cytotoxicity in cell lines such as HT29 (colon), HeLa (cervical), IGROV-1 (ovarian), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (T-cell leukemia). nih.gov One such compound demonstrated noteworthy selectivity towards the malignant colonic cell line HT29, without affecting healthy human intestinal cells. nih.gov Further studies revealed that this compound induced cell cycle arrest in the G1 phase and promoted apoptosis in HT29 cells. nih.gov

Bis-indole derivatives, inspired by marine natural products, have also exhibited significant antiproliferative activity against breast cancer cell lines, including MCF-7 and MDA-MB-231. nih.gov The cytotoxic effects of these compounds were demonstrated by IC50 values in the micromolar range. nih.gov The antiproliferative effects of indole derivatives are often linked to their ability to modulate signaling pathways crucial for tumor growth and survival. researchgate.netmdpi.com

| Indole Derivative Class | Cancer Cell Line | Effect | Mechanism |

| Indole-aryl amides | HT29 (Colon) | Selective cytotoxicity | G1 phase cell cycle arrest, apoptosis |

| Bis-indoles | MCF-7 (Breast) | Antiproliferative activity (µM IC50) | Not specified |

| Bis-indoles | MDA-MB-231 (Breast) | Antiproliferative activity (µM IC50) | Not specified |

Investigation of Apoptotic and Non-Apoptotic Cell Death Mechanisms

Currently, there is a lack of publicly available scientific literature detailing the investigation of apoptotic and non-apoptotic cell death mechanisms specifically induced by this compound derivatives. While indole compounds, in general, have been a subject of interest in cancer research for their ability to influence cell death pathways, specific studies on the 4-fluoro-5-iodo substituted indole scaffold in this context have not been reported. Therefore, no data is available on how these particular derivatives might trigger programmed cell death or other forms of cellular demise in pathological conditions.

Antiparasitic and Insecticidal Properties

Scientific research into the antiparasitic and insecticidal properties of this compound derivatives is not available in the current body of scientific literature. The subsequent sections reflect this absence of specific research findings.

Activation of Glutamate-Gated Chloride Channels (GluCl)

There is no available research data on the activity of this compound derivatives as modulators of glutamate-gated chloride channels (GluCls). These channels are significant targets for many antiparasitic and insecticidal agents. However, the interaction of this specific class of indole derivatives with GluCls has not been a subject of published scientific investigation.

Anthelmintic Activity Against Nematodes

Specific studies evaluating the anthelmintic activity of this compound derivatives against nematodes have not been documented in scientific literature. Consequently, there is no data available to support their potential efficacy as nematocidal agents.

Insecticidal Activity Against Insect Pests

There is a lack of published research on the insecticidal activity of this compound derivatives against any insect pests. As such, their potential as insecticides remains unexplored and undocumented.

Anti-inflammatory and Analgesic Effects

No specific studies on the anti-inflammatory and analgesic effects of this compound derivatives have been reported in the available scientific literature. While the broader class of indole-containing compounds has been investigated for such properties, data pertaining to this particular halogenated indole scaffold is absent.

Antioxidant Activities

The antioxidant activities of this compound derivatives have not been specifically evaluated in any published scientific research. General studies on indole derivatives have sometimes explored their capacity to scavenge free radicals, but investigations into the specific antioxidant potential of this compound and its related compounds are not available.

Enzyme Inhibition Studies of Derivatized Compounds

The unique structural features of this compound, including the presence of both fluorine and iodine atoms on the indole ring, provide a scaffold for the synthesis of a diverse range of derivatives. Researchers have explored how modifications to this core structure influence the inhibitory activity against several key enzymes.

Secreted phospholipase A2 (sPLA2) is a group of enzymes implicated in inflammatory processes through the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory mediators. The inhibition of sPLA2 is, therefore, a significant target for the development of anti-inflammatory drugs.

While direct studies on this compound derivatives as sPLA2 inhibitors are not extensively documented in publicly available research, broader studies on indole derivatives have shown promise. For instance, research into various indole compounds has demonstrated their potential to act as competitive inhibitors of sPLA2. In silico docking studies of a wide range of indole derivatives against porcine pancreatic sPLA2 have identified several candidates with high binding energies. Subsequent in vitro analysis of selected indole derivatives, such as indole-3-acetic acid and indole-3-butyric acid, has confirmed their competitive inhibitory activity against this enzyme. nih.gov

One study focused on indole-based cytosolic sPLA2 alpha inhibitors led to the discovery of potent and selective inhibitors. nih.gov Specifically, the compound 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, also known as efipladib, emerged from the optimization of a class of indole inhibitors. nih.gov This compound demonstrated efficacy in various isolated enzyme and cell-based assays, as well as in in vivo models of inflammation. nih.gov

The following table summarizes the sPLA2 inhibitory activity of selected indole derivatives, highlighting the potential of the indole scaffold for sPLA2 inhibition.

| Compound Name | Target Enzyme | Inhibition Data |

| Indole-3-acetic acid | ppsPLA₂ | Competitive inhibitor |

| Indole-3-butyric acid | ppsPLA₂ | Competitive inhibitor |

| 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid | cPLA₂ alpha | Potent inhibitor |

Chorismate mutase is a key enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but is absent in mammals. This makes it an attractive target for the development of novel antimicrobial agents.

Specific research on the inhibition of chorismate mutase by derivatives of this compound is limited. However, the broader class of indole derivatives has been investigated as potential inhibitors of this enzyme. For example, a study focused on the design and synthesis of novel isatin (B1672199)–indole derivatives as potential inhibitors of chorismate mutase from Mycobacterium tuberculosis. These compounds were designed based on in silico docking studies which predicted strong interactions with the enzyme.

Another approach has been the synthesis of transition-state inhibitors of chorismate-utilizing enzymes. One of the most potent reported inhibitors of chorismate mutase is a transition-state analog. The development of synthetic routes to this and related analogs is an active area of research.

While direct inhibitory data for this compound derivatives is not available, the table below presents data for other inhibitors of chorismate mutase to illustrate the range of potencies that have been achieved.

| Inhibitor Type | Target Organism Enzyme | I₅₀ (μM) |

| Transition-state analog | E. coli | 0.008 |

| Adamantane-1-phosphonic acid | E. coli | 0.3 |

| Oxabicyclo[3.3.1]nonene derivative | E. coli | 0.9 |

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a key therapeutic strategy in the management of type 2 diabetes.

Numerous studies have explored the potential of indole derivatives as α-glucosidase inhibitors. For example, a series of indolo[1,2-b]isoquinoline derivatives were synthesized and screened for their α-glucosidase inhibitory effects. All tested compounds exhibited good inhibitory activity, with IC₅₀ values ranging from 3.44 to 41.24 μM, significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ of 640.57 μM). mdpi.com The most potent compound in this series was approximately 186 times stronger than acarbose. mdpi.com Kinetic studies revealed that these compounds acted as reversible, mixed-type inhibitors. mdpi.com

The following table presents the α-glucosidase inhibitory activity of a selection of indolo[1,2-b]isoquinoline derivatives.

| Compound ID | IC₅₀ (μM) against α-glucosidase |

| 1 | 15.82 ± 0.51 |

| 2 | 20.15 ± 0.63 |